An In-depth Technical Guide to rel-(R,R)-THC: Core Properties and Characteristics
An In-depth Technical Guide to rel-(R,R)-THC: Core Properties and Characteristics
Disclaimer: The compound rel-(R,R)-THC refers to (R,R)-Tetrahydrochrysene , a synthetic, non-steroidal selective estrogen receptor modulator. It is fundamentally different from Tetrahydrocannabinol (THC), the psychoactive component of cannabis. This guide pertains exclusively to (R,R)-Tetrahydrochrysene.
This technical guide provides a comprehensive overview of the core properties, pharmacological characteristics, and experimental methodologies related to (R,R)-Tetrahydrochrysene, designed for researchers, scientists, and drug development professionals.
Core Properties and Characteristics
(R,R)-Tetrahydrochrysene, denoted as (R,R)-THC, is a chiral molecule with a rigid tetracyclic structure. It is a valuable research tool due to its unique and potent subtype-selective activity on estrogen receptors.
Chemical and Physical Data
The fundamental chemical and physical properties of (R,R)-Tetrahydrochrysene are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | [1] |
| Synonyms | (R,R)-THC, (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | [1] |
| CAS Number | 138090-06-9 | [1] |
| Molecular Formula | C₂₂H₂₄O₂ | [1] |
| Molecular Weight | 320.43 g/mol | [1] |
| Melting Point | >189°C (with decomposition) | |
| Boiling Point | 519.0 ± 50.0 °C (Predicted) | |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | |
| pKa | 10.27 ± 0.60 (Predicted) | |
| Solubility | DMSO: 20 mg/mL | |
| Appearance | Tan solid | |
| InChI Key | MASYAWHPJCQLSW-ZIAGYGMSSA-N | [1] |
| SMILES | CC[C@@H]1Cc2cc(O)ccc2C2=C1c1ccc(cc1C[C@H]2CC)O | [1] |
Pharmacological Profile
(R,R)-THC is distinguished by its dual and opposing activities on the two main estrogen receptor (ER) subtypes. It is an agonist at ERα and a complete, silent antagonist at ERβ.[2][3] This selective modulation makes it a powerful tool for dissecting the distinct physiological roles of ERα and ERβ. Its enantiomer, (S,S)-THC, acts as an agonist on both receptor subtypes.[2][4]
| Parameter | ERα | ERβ | Reference(s) |
| Activity | Agonist | Antagonist | [2] |
| Binding Affinity (Ki) | 9.0 nM | 3.6 nM | |
| Receptor Binding Preference | - | ~4-fold vs. ERα | [2] |
| Relative Binding Affinity vs. (S,S)-THC | - | 20-fold higher | [2][4] |
Mechanism of Action and Signaling Pathways
(R,R)-THC exerts its effects by directly binding to the ligand-binding domain (LBD) of estrogen receptors. The differential pharmacology arises from its ability to induce distinct conformational changes in ERα and ERβ, leading to opposite transcriptional outcomes.
-
On ERα (Agonism): Binding of (R,R)-THC induces a conformational change in the ERα LBD that facilitates the recruitment of coactivator proteins. This receptor-coactivator complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes.
-
On ERβ (Antagonism): In contrast, when (R,R)-THC binds to the ERβ LBD, it stabilizes a conformation that prevents the association of coactivator proteins.[3] This "passive antagonism" mechanism blocks the receptor from initiating gene transcription, even in the presence of endogenous estrogens.[1][3]
Experimental Protocols
The characterization of (R,R)-THC relies on standard pharmacological assays to determine receptor binding affinity and functional activity.
Competitive Radioligand Binding Assay (Receptor Affinity)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, allowing for the determination of the inhibitor constant (Ki).
Methodology:
-
Receptor Preparation: Prepare cytosol containing estrogen receptors from rat uteri or use purified recombinant human ERα or ERβ.
-
Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) with the receptor preparation in the presence of increasing concentrations of (R,R)-THC.
-
Separation: Separate receptor-bound from free radioligand via rapid filtration through glass-fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of (R,R)-THC. Calculate the IC₅₀ (the concentration that inhibits 50% of binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay (Functional Activity)
This cell-based assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.
Methodology:
-
Cell Culture: Use a cell line (e.g., HeLa, HEK293, or T47D) that has been stably transfected with two plasmids: one expressing either human ERα or ERβ, and a reporter plasmid containing an ERE linked to a luciferase gene.
-
Treatment: Plate the cells and treat them with increasing concentrations of (R,R)-THC. To test for antagonist activity, co-treat cells with a known ER agonist (like 17β-estradiol) and (R,R)-THC.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase protein expression.
-
Lysis and Measurement: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot luminescence against the (R,R)-THC concentration to generate a dose-response curve and determine the EC₅₀.
-
Antagonist Mode: Plot the inhibition of agonist-induced luminescence against the (R,R)-THC concentration to determine the IC₅₀.
-
Synthesis and Analytical Methods
Chemical Synthesis
The synthesis of (R,R)-Tetrahydrochrysene and other related ligands was developed by the Katzenellenbogen group.[5] A key strategy involves:
-
Acyloin Condensation: An enantiomerically pure α-alkyl-β-arylpropionic ester undergoes an acyloin condensation to form a key cyclic intermediate.
-
Double Cyclization: The intermediate is then subjected to a Lewis acid-mediated double cyclization, which constructs the tetracyclic chrysene core with high enantio- and diastereoselectivity.
-
Purification: The final product is purified using chromatographic techniques to isolate the desired (R,R) enantiomer.
Analytical Methods
To ensure enantiomeric purity and for quantification in various matrices, chromatographic methods are essential.
Chiral High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate the (R,R)-THC and (S,S)-THC enantiomers and quantify their respective amounts.
-
Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are commonly used for this type of separation.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is suitable for detection, typically set at a wavelength where the chrysene core exhibits strong absorbance (e.g., ~280 nm).
-
Quantification: Quantification is achieved by integrating the peak area of each enantiomer and comparing it to a calibration curve generated from standards of known concentration.
References
- 1. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
- 2. Novel ligands that function as selective estrogens or antiestrogens for estrogen receptor-alpha or estrogen receptor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
- 5. Synthesis and evaluation of hexahydrochrysene and tetrahydrobenzofluorene ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
